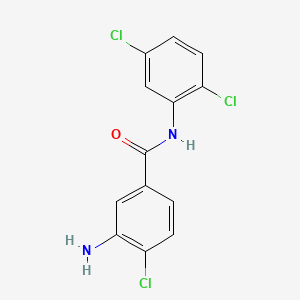

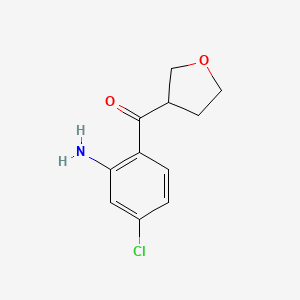

(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone, commonly referred to as ACOM, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, including biochemistry, physiology, and drug development. ACOM has been found to have a number of unique properties, including a low toxicity profile, a high solubility in water, and a relatively low melting point.

Scientific Research Applications

Gastrointestinal Methionine Shuttle

Research on methionine, an essential amino acid with functions in protein synthesis, transmethylation reactions, and as a component of antioxidant systems, highlights the importance of amino acids in health and disease. The study by Mastrototaro et al. (2016) discusses the transport proteins relevant for methionine absorption in the gastrointestinal tract, reflecting the complexity of amino acid transport and its implications for health (Mastrototaro et al., 2016).

Environmental Impact of Chlorophenols

Krijgsheld & Gen (1986) assessed the environmental consequences of chlorophenols, highlighting their moderate toxicity to aquatic life and potential for bioaccumulation. This study underscores the environmental considerations necessary when dealing with chlorinated compounds (Krijgsheld & Gen, 1986).

Methanotrophs and Biotechnological Applications

The study by Strong, Xie, & Clarke (2015) on methanotrophs, bacteria that use methane as their sole carbon source, showcases the potential of microbial systems to generate value-added products from simple carbon sources. This research could provide insight into the biotechnological applications of microbial metabolism for compounds with specific functionalities (Strong, Xie, & Clarke, 2015).

Spin Label Amino Acids in Peptide Studies

Schreier et al. (2012) reviewed the use of the spin label amino acid TOAC in peptide studies, highlighting its utility in analyzing peptide secondary structure and dynamics. This demonstrates the relevance of specific amino acids in advanced biochemical and biophysical research (Schreier et al., 2012).

properties

IUPAC Name |

(2-amino-4-chlorophenyl)-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMASCOGUDXJOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-chlorophenyl)-(oxolan-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)